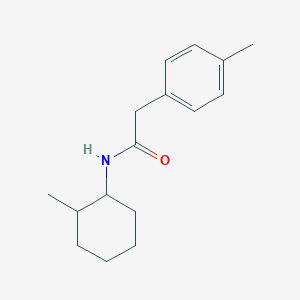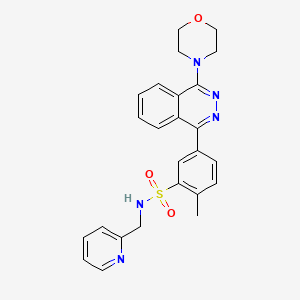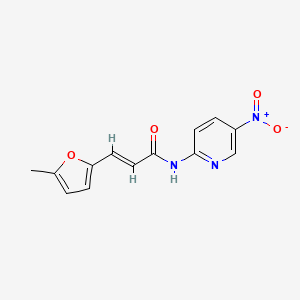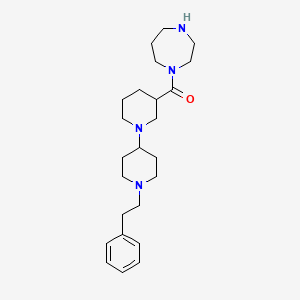![molecular formula C14H19N3O4 B5396404 N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide](/img/structure/B5396404.png)
N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide, also known as AMPAKINE CX-546, is a chemical compound that has been widely studied for its potential use in the treatment of cognitive disorders. This compound belongs to a class of drugs known as ampakines, which are known to enhance the activity of the AMPA receptor, a type of glutamate receptor that is involved in learning and memory processes.
Mécanisme D'action
The mechanism of action of N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546 involves the enhancement of the activity of the AMPA receptor, which is involved in synaptic plasticity and learning and memory processes. This results in an increase in the strength of synaptic connections, which is thought to underlie the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546 enhances cognitive function and memory in animal models, and may also have neuroprotective effects. This compound has also been shown to increase the release of acetylcholine and dopamine in the brain, which are neurotransmitters that are involved in cognitive processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546 in lab experiments include its ability to enhance cognitive function and memory, as well as its potential neuroprotective effects. However, one limitation of using this compound is that it may have off-target effects on other neurotransmitter systems, which could complicate data interpretation.
Orientations Futures
There are several potential future directions for research on N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546. One area of interest is the development of more potent and selective ampakines that can enhance cognitive function without producing off-target effects. Another area of interest is the investigation of the potential use of this compound in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, further research is needed to fully understand the mechanisms underlying the cognitive-enhancing and neuroprotective effects of N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546.
Méthodes De Synthèse
The synthesis of N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546 involves a multi-step process that begins with the reaction of 3-pyridylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-acetylmorpholin-2-ylmethyl)amine to form the amide intermediate, which is subsequently reacted with 3-hydroxybenzyl alcohol to form the final product.
Applications De Recherche Scientifique
N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546 has been the subject of extensive scientific research due to its potential use in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Studies have shown that this compound enhances cognitive function and memory in animal models, and may also have neuroprotective effects.
Propriétés
IUPAC Name |
N-[(4-acetylmorpholin-2-yl)methyl]-2-pyridin-3-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-11(18)17-5-6-20-13(9-17)8-16-14(19)10-21-12-3-2-4-15-7-12/h2-4,7,13H,5-6,8-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTKKVVPFCSASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC(C1)CNC(=O)COC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine](/img/structure/B5396325.png)
![2-(2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B5396330.png)

![2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-{4-[2-(3-nitrophenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5396338.png)
![1-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-phenyl-4-piperidinecarbonitrile](/img/structure/B5396346.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5396353.png)
![3-(2-furylmethyl)-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5396359.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5396380.png)

![4-({(2R,5S)-5-[(5-ethylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5396398.png)
![methyl {1-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B5396409.png)
![3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5396415.png)